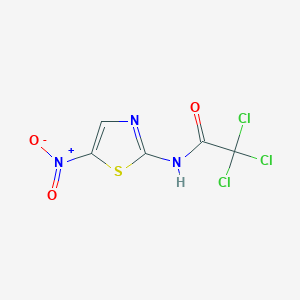
ethyl (2E)-3-ethoxy-2-nitro-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate is an organic compound with the molecular formula C7H11NO5 It is an ester derivative, characterized by the presence of an ethoxy group, a nitro group, and a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate can be synthesized through several methods. One common approach involves the nitration of ethyl (2E)-3-ethoxy-2-propenoate using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which ethyl (2E)-3-ethoxy-2-nitro-2-propenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate can be compared with other similar compounds, such as:
Ethyl (2E)-3-ethoxy-2-cyano-2-propenoate: Similar structure but with a cyano group instead of a nitro group.
Ethyl (2E)-3-ethoxy-2-hydroxy-2-propenoate: Contains a hydroxy group instead of a nitro group.
Ethyl (2E)-3-ethoxy-2-methyl-2-propenoate: Features a methyl group instead of a nitro group.
Propriétés
Formule moléculaire |
C7H11NO5 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
ethyl (E)-3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
NCRBAZRGVXAEOT-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C(\C(=O)OCC)/[N+](=O)[O-] |
SMILES canonique |
CCOC=C(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)

![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
